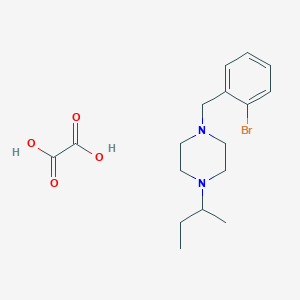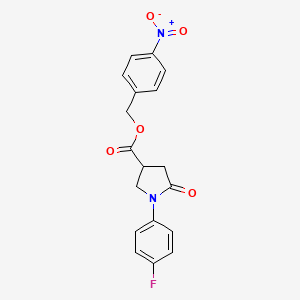![molecular formula C26H20N2O4S2 B5158815 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione], also known as DPPD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. DPPD is a member of a class of compounds known as thiolactones, which are characterized by the presence of a thiol group and a lactone ring in their structure.
Mécanisme D'action
The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also modulate the expression of genes involved in inflammation and apoptosis, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to exert various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and DNA damage, which are implicated in the pathogenesis of various diseases. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] is also relatively inexpensive compared to other antioxidants. However, 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop novel derivatives of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] with improved bioavailability and efficacy. Furthermore, the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] needs to be further elucidated to fully understand its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be achieved by the reaction of 1,4-phenylenediamine with 3-(phenylthio)-2,5-pyrrolidinedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. The yield of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can scavenge free radicals and protect cells from oxidative stress, which is implicated in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-[4-(2,5-dioxo-3-phenylsulfanylpyrrolidin-1-yl)phenyl]-3-phenylsulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c29-23-15-21(33-19-7-3-1-4-8-19)25(31)27(23)17-11-13-18(14-12-17)28-24(30)16-22(26(28)32)34-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDWUUKUDXGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,4-Phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)


![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)